

Application Notes and Protocols: Calcium Bromide Hydrate in Heavy Media Separation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium bromide, hydrate*

Cat. No.: *B8802227*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heavy media separation, also known as sink-float separation, is a widely utilized technique for the segregation of materials based on their density. The efficacy of this method hinges on the use of a liquid medium with a density intermediate to that of the materials to be separated. Calcium bromide (CaBr_2), particularly in its hydrated form, presents a compelling option for creating high-density, solids-free aqueous solutions. Its high solubility in water allows for the formulation of brines with a wide range of densities, making it a versatile medium for the separation of various minerals, plastics, and other materials. These application notes provide detailed protocols and data for the use of calcium bromide hydrate in laboratory and pilot-scale heavy media separation processes.

Key Applications

Aqueous solutions of calcium bromide are particularly advantageous for:

- Mineral Beneficiation: Separating valuable minerals from gangue based on density differences.
- Plastics Recycling: Segregating different types of plastics for recycling streams.
- Soil Remediation: Separating contaminants from soil particles.

- Pre-concentration: Upgrading the concentration of valuable components in an ore before further processing.

Data Presentation: Physical Properties of Calcium Bromide Solutions

The density of the calcium bromide solution is a critical parameter in heavy media separation. The following tables summarize the relationship between the concentration of calcium bromide and the resulting density and viscosity of the aqueous solution.

Table 1: Density of Aqueous Calcium Bromide Solutions at 20°C

Concentration (% by weight)	Density (g/cm ³)
10	1.08
20	1.17
30	1.28
40	1.41
45	1.54
50	1.64
52	1.70

Table 2: Viscosity of Aqueous Calcium Bromide Solutions at Various Temperatures and Densities

Density (g/cm ³)	Temperature (°C)	Viscosity (cP)
1.32	25	1.5
1.32	50	1.0
1.32	75	0.7
1.56	25	2.5
1.56	50	1.6
1.56	75	1.1
1.70	25	4.0
1.70	50	2.5
1.70	75	1.7

Note: Viscosity data is approximate and can vary with the specific grade of calcium bromide and the presence of impurities.

Experimental Protocols

The following protocols are designed for laboratory-scale heavy media separation using calcium bromide solutions.

Protocol 1: Preparation of Calcium Bromide Heavy Media Solution

Objective: To prepare a calcium bromide solution of a specific density for sink-float analysis.

Materials:

- Calcium bromide hydrate ($\text{CaBr}_2 \cdot x\text{H}_2\text{O}$) or anhydrous calcium bromide (CaBr_2)
- Deionized water
- Hydrometer or densitometer

- Beaker or graduated cylinder
- Stirring rod or magnetic stirrer

Procedure:

- Determine the target density required for the separation. This should be intermediate to the densities of the materials to be separated.
- Refer to Table 1 to estimate the required weight percentage of calcium bromide.
- Slowly add the pre-weighed amount of calcium bromide to a known volume of deionized water while continuously stirring. The dissolution of calcium bromide can be exothermic, so care should be taken.
- Once the calcium bromide is fully dissolved, allow the solution to cool to room temperature.
- Measure the density of the solution using a calibrated hydrometer or densitometer.
- Adjust the density as needed by adding small amounts of calcium bromide to increase the density or deionized water to decrease it. Stir thoroughly and re-measure the density after each adjustment until the target density is achieved.

Protocol 2: Laboratory Sink-Float Separation

Objective: To separate a mixture of materials into 'sink' and 'float' fractions using a calcium bromide heavy medium.

Materials:

- Prepared calcium bromide solution of the desired density
- Separatory funnel or a beaker
- The material mixture to be separated (pre-sized and washed to remove fines)
- Spatula or stirring rod
- Wash bottles with deionized water

- Filter paper and funnels
- Drying oven

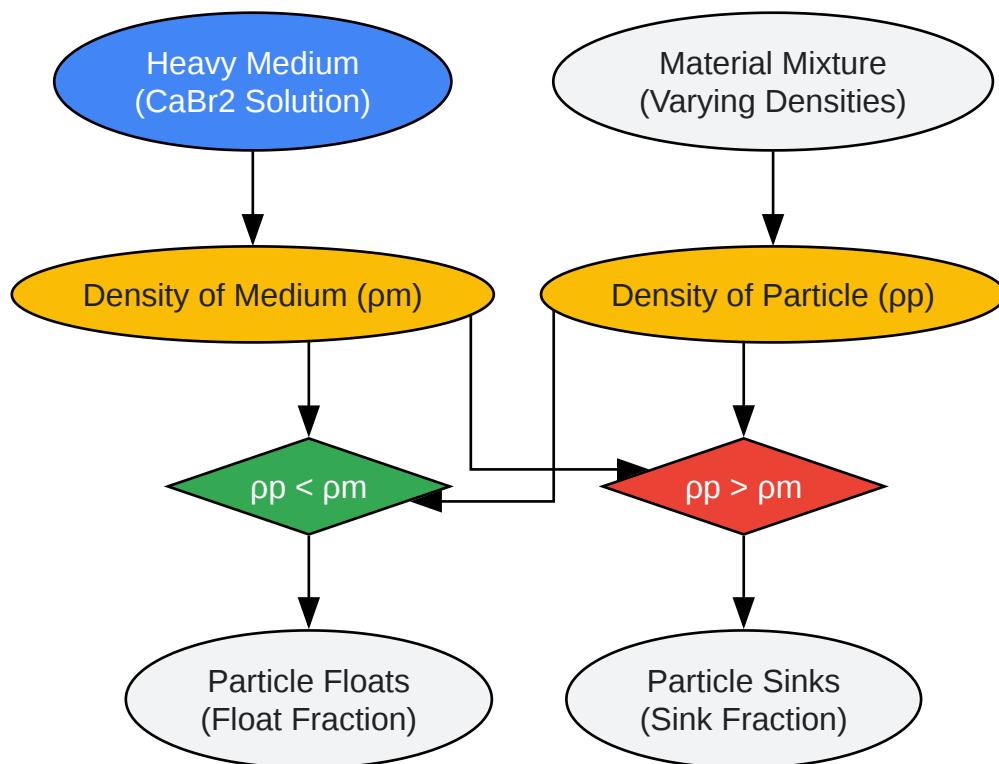
Procedure:

- Pour the prepared calcium bromide solution into a separatory funnel or a beaker.
- Slowly introduce the material mixture into the heavy medium.
- Gently stir the mixture to ensure all particles are wetted by the solution and to break up any clumps.
- Allow the mixture to settle for a sufficient amount of time for the materials to either sink to the bottom or float to the surface. The settling time will depend on the particle size and density difference.[\[1\]](#)
- For separation using a beaker: Carefully skim off the floating material (the 'float' fraction) using a fine-mesh scoop or by decanting the top layer.
- For separation using a separatory funnel: Drain the sunken material (the 'sink' fraction) from the bottom of the funnel. Then, drain the remaining liquid and the 'float' fraction into a separate container.[\[1\]](#)
- Thoroughly rinse both the 'sink' and 'float' fractions with deionized water to remove any residual calcium bromide solution. This is crucial for accurate analysis and to prevent salt crystallization on the dried product.
- Collect the rinsed fractions on separate filter papers.
- Dry the separated fractions in a drying oven at an appropriate temperature.
- Weigh the dried 'sink' and 'float' fractions to determine the weight distribution.

Protocol 3: Recovery and Recycling of Calcium Bromide Solution

Objective: To recover the calcium bromide from the wash water for reuse.


Materials:


- Collected wash water containing diluted calcium bromide
- Evaporation dish or beaker
- Hot plate or other heat source
- Hydrometer or densitometer

Procedure:

- Collect all the water used for rinsing the separated fractions.
- Heat the collected solution in an evaporation dish or beaker to evaporate the excess water.
- Periodically check the density of the concentrating solution using a hydrometer.
- Continue evaporation until the density of the solution reaches the desired level for future separations.
- Store the recycled calcium bromide solution in a sealed container to prevent evaporation or absorption of atmospheric moisture.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Heavy Liquid Separation [physics.purdue.edu]
- To cite this document: BenchChem. [Application Notes and Protocols: Calcium Bromide Hydrate in Heavy Media Separation]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8802227#use-of-calcium-bromide-hydrate-in-heavy-media-separation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com